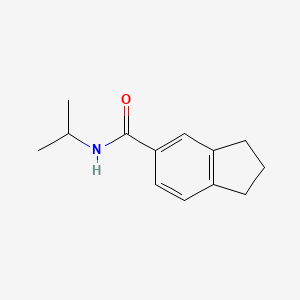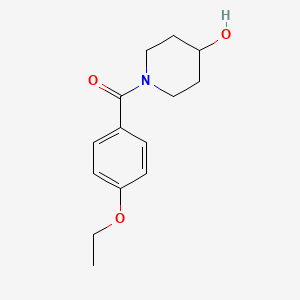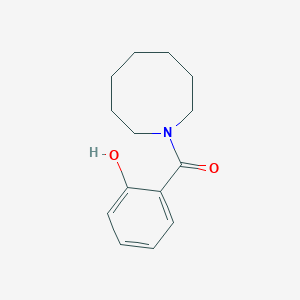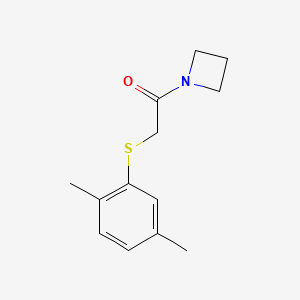
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of sulfones and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone involves the inhibition of the enzyme thioredoxin reductase. This enzyme is involved in various cellular processes, including the regulation of redox signaling and DNA synthesis. Inhibition of this enzyme by 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone leads to the accumulation of reactive oxygen species, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone exhibits potent anti-cancer activity in vitro and in vivo. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone is its potent anti-cancer activity against various cancer cell lines. This makes it a promising candidate for further development as a potential cancer drug. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of various inflammatory diseases. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its anti-cancer activity and potential therapeutic applications.
Synthesemethoden
The synthesis method of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone involves the reaction of 4-bromoacetophenone with sodium sulfide, followed by the reaction of the resulting compound with azetidine. This method has been optimized to produce high yields of the compound and has been widely used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQAGRIZLASLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)



![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



